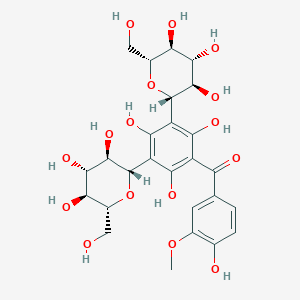
Glomeratide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glomeratide A is a benzophenone C-glucoside compound known for its hepatoprotective properties. It has shown significant protective effects against d-galactosamine-induced hepatotoxicity in rat liver epithelial stem-like cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Glomeratide A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the glucoside moiety.
Reduction: This reaction can affect the carbonyl group on the benzophenone structure.
Substitution: This reaction can occur on the aromatic rings of the benzophenone
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Glomeratide A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and benzophenone derivatives.
Biology: Investigated for its protective effects on liver cells and potential therapeutic applications.
Medicine: Explored for its hepatoprotective properties and potential use in treating liver diseases.
Mechanism of Action
Glomeratide A exerts its hepatoprotective effects by targeting specific molecular pathways. It protects liver cells from d-galactosamine-induced toxicity by modulating oxidative stress and inflammatory responses. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benzophenone C-glucosides: Other compounds in this class also exhibit hepatoprotective properties.
Polyphenols: Compounds like resveratrol and quercetin share similar antioxidant and protective effects
Uniqueness
Glomeratide A is unique due to its specific glycosylation pattern and its potent hepatoprotective effects. Its ability to protect liver cells from d-galactosamine-induced toxicity sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H32O16 |
|---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone |
InChI |
InChI=1S/C26H32O16/c1-40-9-4-7(2-3-8(9)29)15(30)12-18(33)13(25-23(38)21(36)16(31)10(5-27)41-25)20(35)14(19(12)34)26-24(39)22(37)17(32)11(6-28)42-26/h2-4,10-11,16-17,21-29,31-39H,5-6H2,1H3/t10-,11-,16-,17-,21+,22+,23-,24-,25+,26+/m1/s1 |
InChI Key |
SPUNWOKDIZRYJZ-CFIYEIEJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


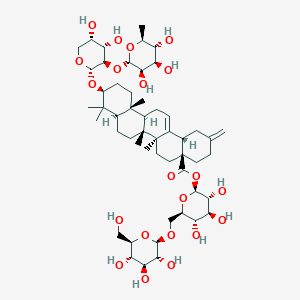
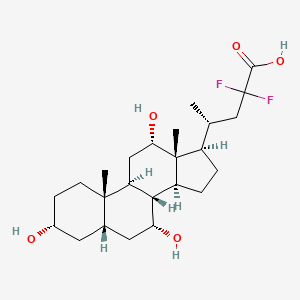
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
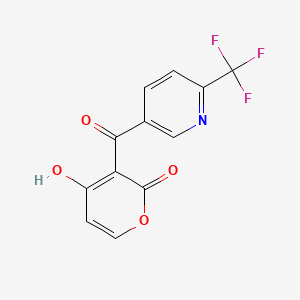
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)

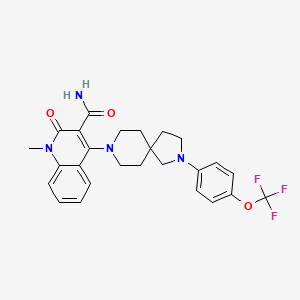
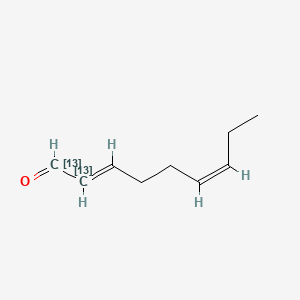
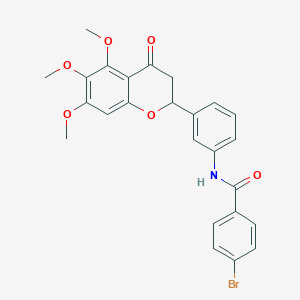
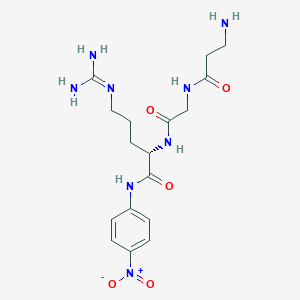
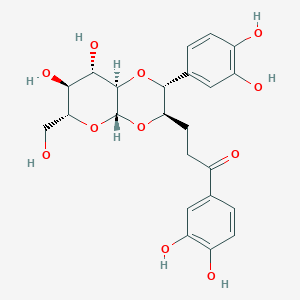
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)

